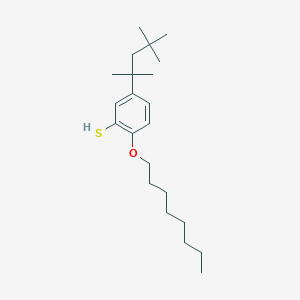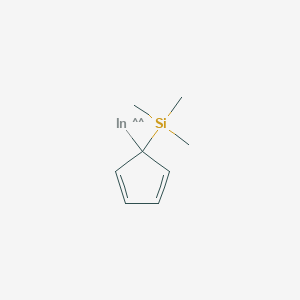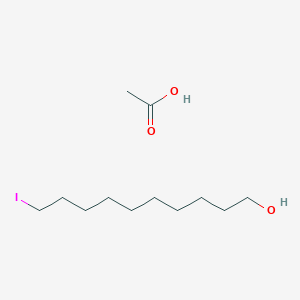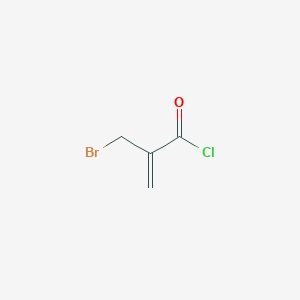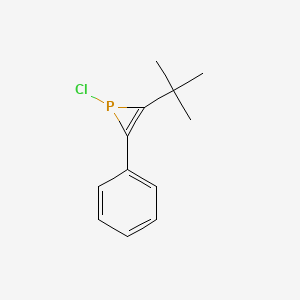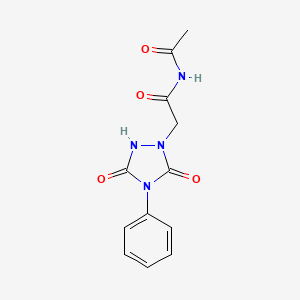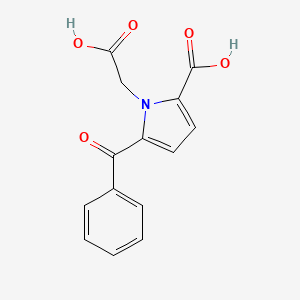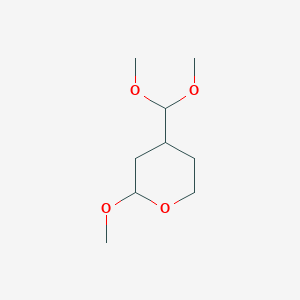
4-(Dimethoxymethyl)-2-methoxyoxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Dimethoxymethyl)-2-methoxyoxane is an organic compound with the molecular formula C8H16O3. This compound is characterized by its oxane ring structure, which is substituted with methoxy and dimethoxymethyl groups. It is a relatively rare and specialized chemical, often used in research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-2-methoxyoxane typically involves the reaction of oxane derivatives with methanol in the presence of a catalyst. One common method involves the use of Selectfluor and silver nitrate (AgNO3) as catalysts to facilitate the reaction between quinoline-2-methyl formate and methanol . Another approach involves the reaction of 4-pyridine formaldehyde with a methylating agent .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up for industrial purposes, involving similar catalysts and reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
4-(Dimethoxymethyl)-2-methoxyoxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy and dimethoxymethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
4-(Dimethoxymethyl)-2-methoxyoxane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and delivery systems.
Industry: Utilized in the production of specialized chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(Dimethoxymethyl)-2-methoxyoxane involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, influencing metabolic processes. Its effects are mediated through the modification of functional groups and the formation of reactive intermediates.
Comparación Con Compuestos Similares
Similar Compounds
Dimethoxymethane: A colorless, flammable liquid with a low boiling point and excellent dissolving power.
Uniqueness
4-(Dimethoxymethyl)-2-methoxyoxane is unique due to its specific substitution pattern on the oxane ring, which imparts distinct chemical properties and reactivity. This makes it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
110238-85-2 |
|---|---|
Fórmula molecular |
C9H18O4 |
Peso molecular |
190.24 g/mol |
Nombre IUPAC |
4-(dimethoxymethyl)-2-methoxyoxane |
InChI |
InChI=1S/C9H18O4/c1-10-8-6-7(4-5-13-8)9(11-2)12-3/h7-9H,4-6H2,1-3H3 |
Clave InChI |
AKHLIQVCMVEJJQ-UHFFFAOYSA-N |
SMILES canónico |
COC1CC(CCO1)C(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


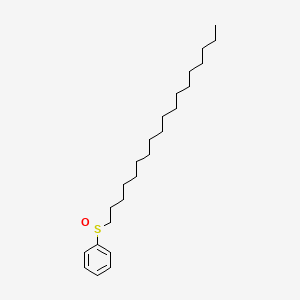
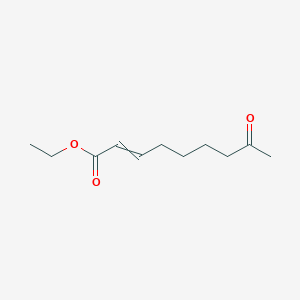
![9-Methyl-2,3-dihydro-4H,5H-thiopyrano[3,2-c][1]benzopyran-4-one](/img/structure/B14308714.png)
